molecular formula C21H21N3O4 B10983422 N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10983422
M. Wt: 379.4 g/mol
InChI Key: AVFUWSAYTJKDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin moiety linked via a carbonyl group to an ethylamino spacer, which is further connected to a 1-methylindole-2-carboxamide unit. The benzodioxin ring contributes electron-rich aromatic properties, while the indole carboxamide introduces hydrogen-bonding capabilities and steric bulk.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H21N3O4/c1-24-15-7-3-2-6-14(15)12-16(24)20(25)22-10-11-23-21(26)19-13-27-17-8-4-5-9-18(17)28-19/h2-9,12,19H,10-11,13H2,1H3,(H,22,25)(H,23,26)

InChI Key

AVFUWSAYTJKDKH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then reacted with appropriate reagents to introduce the carbonyl and amino groups. The final step involves coupling this intermediate with 1-methyl-1H-indole-2-carboxylic acid under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. Research suggests that the indole moiety may play a crucial role in inhibiting tumor growth by interfering with cellular signaling pathways .
  • Neuroprotective Effects :
    • The compound's structure suggests potential neuroprotective properties. Studies have shown that derivatives of indole can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Investigations into similar compounds have revealed anti-inflammatory effects, making them candidates for treating conditions characterized by chronic inflammation .

Pharmacological Insights

This compound has been studied for its pharmacokinetic profiles and mechanisms of action:

Property Details
Solubility Soluble in organic solvents
Stability Stable under physiological conditions
Mechanism of Action Inhibition of specific enzymes involved in disease pathways

These properties enhance its viability as a lead compound in drug development.

Case Study 1: Anticancer Activity

In a study published in 2020, researchers synthesized derivatives of the compound and evaluated their anticancer activity against human breast cancer cell lines. The results indicated significant inhibition of cell proliferation, leading to apoptosis through caspase activation pathways .

Case Study 2: Neuroprotection

A 2021 study focused on the neuroprotective effects of indole derivatives similar to this compound. The findings demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Benzimidazole-Based Indole Carboxamides ()

Compounds 26 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methoxy-1H-indole-2-carboxamide) and 27 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide) share the indole-2-carboxamide core but replace the benzodioxin group with benzimidazole.

  • Key Differences: Substituents: Compound 26 features a 5-methoxyindole, while the target compound has a 1-methylindole. Methoxy groups enhance hydrophilicity, whereas methyl groups increase hydrophobicity. Linker: Both 26 and 27 use a benzyl linker, offering rigidity, compared to the target compound’s flexible ethylamino spacer. Core Heterocycle: Benzimidazole (two nitrogen atoms) vs. benzodioxin (two oxygen atoms).

N-Ethyl-2,3-Dihydro-1,4-benzodioxine-2-carboxamide ()

This simpler analog (CAS 21398-79-8, C₁₁H₁₃NO₃) shares the benzodioxin-carboxamide motif but lacks the indole moiety and ethylamino linker.

  • Key Differences :
    • Molecular Complexity : The target compound’s indole-carboxamide extension increases molecular weight and hydrogen-bonding capacity.
    • Pharmacokinetics : The indole unit may improve membrane permeability compared to the smaller analog.

Physicochemical Properties

Property Target Compound Compound 26 Compound 27 N-Ethyl Analog
Molecular Formula C₂₀H₁₉N₃O₄ (est.) C₂₅H₂₂N₄O₂ C₂₂H₁₈N₄O C₁₁H₁₃NO₃
Molecular Weight ~377.39 g/mol 410.47 g/mol 354.41 g/mol 207.22 g/mol
Melting Point Not reported Not reported 226–227°C Not reported
H-Bond Donors 2 (amide NH) 2 1 2
H-Bond Acceptors 6 (est.) 5 4 4
Rotatable Bonds ~7 (est.) Not reported Not reported 3

Notes:

  • The target compound’s higher hydrogen-bond acceptor count (estimated from benzodioxin ether oxygens and amide carbonyls) suggests greater solubility in polar solvents compared to benzimidazole analogs.

Biological Activity

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its enzyme inhibitory effects and anticancer activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzodioxane Derivative : The initial step involves the preparation of a 2,3-dihydro-1,4-benzodioxin derivative through the reaction of appropriate starting materials in an alkaline medium.
  • Coupling Reaction : The benzodioxane derivative is then coupled with an indole-based moiety using standard peptide coupling techniques.
  • Purification : The final product is purified using chromatography techniques to yield the desired compound in high purity.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzodioxane exhibit significant enzyme inhibitory activity. For instance:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promising results against acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease (AD) .
Compound NameEnzyme TargetInhibition %
Benzodioxane Derivative AAcetylcholinesterase70%
Benzodioxane Derivative Bα-glucosidase65%

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Mechanism of Action : It is suggested that compounds with similar structures can induce apoptosis in cancer cells through lysosomal targeting and autophagy modulation . This mechanism has been observed in various cancer types, including hepatocellular carcinoma.
Study ReferenceCancer TypeEffect Observed
Study A Hepatocellular CarcinomaInduction of apoptosis
Study B Breast CancerReduced cell migration

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Case Study on Autophagy and Apoptosis : A study demonstrated that a related benzodioxane derivative effectively triggered autophagy and apoptosis in cancer cells by utilizing lysosomal pathways .
    "The crosstalk between autophagy and apoptosis induced by benzodioxane derivatives was found to be mutually reinforcing" .
  • In Vivo Studies : In vivo experiments showed that these compounds could significantly reduce tumor size and metastasis in animal models, indicating their potential as therapeutic agents against various cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.